Citrulline, (+-)-

Descripción

Propiedades

IUPAC Name |

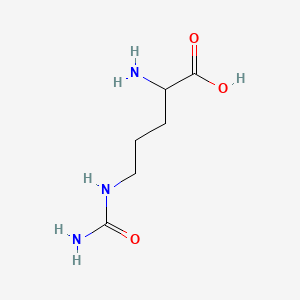

2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861910 | |

| Record name | 2‐Amino‐5‐(carbamoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-77-0, 13594-51-9, 372-75-8 | |

| Record name | DL-Citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-amino-5-ureidovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OYO2NV4NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group. The δ-amino group is then formylated with carbamide. The copper ions are removed using sulfides or organic acids, releasing DL-Citrulline in satisfactory yield .

Industrial Production Methods

Industrial production of DL-Citrulline typically involves the hydrolysis of L-arginine under alkaline conditions. This method is preferred due to its efficiency and suitability for large-scale production. it requires careful control of reaction conditions to minimize by-products such as ornithine and urea .

Análisis De Reacciones Químicas

Urea Cycle Integration

DL-Citrulline is central to the urea cycle, where it bridges ammonia detoxification and arginine synthesis. The reaction proceeds as follows:

Reaction:

Ornithine + Carbamoyl Phosphate → Citrulline + Phosphate

Enzyme: Ornithine transcarbamylase (OTC)

Conditions: Mitochondrial matrix, pH 7.4–7.8

| Substrate | Product | Cofactor | Reference |

|---|---|---|---|

| Ornithine | Citrulline | None | |

| Carbamoyl Phosphate | Phosphate |

Citrulline subsequently exits mitochondria and reacts with aspartate in the cytosol to form argininosuccinate, catalyzed by argininosuccinate synthase (ASS1) .

Nitric Oxide (NO) Synthase Byproduct

While DL-citrulline itself is not a direct NO precursor, its L-enantiomer is regenerated during NO production:

Reaction:

L-Arginine + O → NO + L-Citrulline

Enzyme: Nitric oxide synthase (NOS)

Mechanism: NOS oxidizes arginine’s guanidino group, releasing NO and citrulline .

| Parameter | Value |

|---|---|

| Turnover number (k) | 0.8–1.2 s |

| pH Optimum | 6.8–7.2 |

Antioxidant Activity

DL-Citrulline scavenges hydroxyl radicals (·OH) via non-enzymatic reactions:

Reaction:

Citrulline + ·OH → Dehydrocitrulline + HO

Conditions: Aqueous solution, pH 7.4

Experimental Findings:

-

100 μM–3 mM citrulline reduces ·OH by 40–60% in endothelial cells .

-

D-citrulline shows comparable radical scavenging to L-form in vitro .

Post-Translational Citrullination

Peptidylarginine deiminases (PADs) convert protein-bound arginine to citrulline:

Reaction:

Protein-Arg + HO → Protein-Cit + NH

Enzyme: PADs (calcium-dependent)

Biological Impact:

Stability and Degradation

DL-Citrulline undergoes pH-dependent degradation:

Hydrolysis:

Citrulline + HO → Ornithine + CO + NH

Conditions: Acidic (pH < 3) or alkaline (pH > 9) environments .

| pH | Half-Life (25°C) |

|---|---|

| 2.0 | 12 hours |

| 7.4 | >30 days |

| 10.0 | 8 hours |

Synthetic Modifications

DL-Citrulline participates in organic synthesis:

Acylation:

Citrulline + Acetyl Chloride → N-Acetylcitrulline

Yield: 75–85% in anhydrous DMF .

Esterification:

Citrulline + Methanol (H) → Citrulline Methyl Ester

Conditions: HCl catalyst, 60°C, 6 hours .

Key Research Gaps

Aplicaciones Científicas De Investigación

Cardiovascular Health

Mechanism of Action

DL-Citrulline is primarily known for its role in enhancing nitric oxide (NO) production. It acts as a precursor to L-arginine, which is then converted into NO, a crucial molecule for vascular health. The increase in NO leads to vasodilation, improving blood flow and potentially lowering blood pressure.

Clinical Studies

- Hypertension Management : A review highlighted that supplementation with L-citrulline has shown promise in lowering blood pressure in individuals with pre-hypertension and hypertension. It has been associated with improved endothelial function and reduced arterial stiffness .

- Endothelial Function : Research indicates that L-citrulline supplementation can enhance endothelial function by increasing NO bioavailability, particularly in populations with reduced NO synthesis due to aging or cardiovascular diseases .

- Metabolic Health : Studies have suggested that L-citrulline may improve metabolic health by enhancing insulin sensitivity and reducing markers of inflammation .

Exercise Performance

Ergogenic Effects

DL-Citrulline is widely used among athletes for its potential to enhance exercise performance. Its ability to increase blood flow and reduce fatigue makes it a popular supplement in resistance training and endurance sports.

Research Findings

- Resistance Training : A study demonstrated that L-citrulline supplementation improved performance during high-intensity resistance training by reducing muscle soreness and fatigue .

- Endurance Performance : In a meta-analysis involving various studies, L-citrulline was found to significantly improve time-to-exhaustion during endurance exercises. Participants who supplemented with L-citrulline showed enhanced aerobic utilization and reduced post-exercise lactate levels .

- Fatigue Reduction : Another investigation reported that L-citrulline supplementation led to lower ammonia accumulation during exercise, which correlated with improved endurance performance .

Critical Care Management

Clinical Applications

DL-Citrulline has been explored as a therapeutic agent in critically ill patients, particularly those requiring mechanical ventilation.

Case Study Insights

- ICU Outcomes : A randomized controlled trial involving critically ill patients indicated that L-citrulline supplementation resulted in significant improvements in clinical outcomes such as reduced fasting blood sugar levels and lower cholesterol levels compared to placebo .

- Ventilator-Free Days : The same study reported an increase in ventilator-free days among patients receiving L-citrulline, suggesting its potential role in enhancing recovery during critical illness .

Summary of Findings

Mecanismo De Acción

DL-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a key signaling molecule that helps regulate blood flow, blood pressure, and immune function. The conversion of DL-Citrulline to L-arginine also plays a role in detoxifying ammonia through the urea cycle .

Comparación Con Compuestos Similares

DL-Citrulline is often compared to other amino acids such as L-arginine and L-ornithine:

DL-Citrulline stands out due to its dual role in both the urea cycle and nitric oxide production, making it a unique and valuable compound in various fields of research and industry.

Actividad Biológica

DL-Citrulline, a non-essential amino acid, plays a significant role in various biological processes, particularly through its conversion to L-arginine and subsequent production of nitric oxide (NO). This article explores its biological activities, health benefits, and implications based on recent research findings.

Nitric Oxide Production

DL-Citrulline enhances the availability of L-arginine in the body, which is crucial for NO synthesis. NO is a signaling molecule that promotes vasodilation, thereby improving blood flow and cardiovascular health. The mechanism involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which relaxes smooth muscle cells in blood vessels .

Cardiovascular Health

Research indicates that DL-citrulline supplementation can lead to significant improvements in cardiovascular function. In particular:

- Blood Pressure Regulation : Studies have shown that citrulline can lower both resting and stress-induced blood pressure in individuals with prehypertension .

- Endothelial Function : Supplementation has been linked to enhanced endothelial function and reduced oxidative stress, which are critical factors in preventing cardiovascular diseases .

Metabolic Health

DL-Citrulline also exhibits potential benefits for metabolic health:

- Insulin Sensitivity : It may improve insulin sensitivity and reduce the risk of type 2 diabetes by enhancing NO bioavailability and reducing inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

- Lipid Profile Improvement : In critically ill patients, citrulline supplementation resulted in lower fasting blood sugar levels and improved lipid profiles, including reductions in total cholesterol and low-density lipoprotein (LDL) levels .

Case Studies

-

Critically Ill Patients

A double-blind randomized clinical trial involving 82 critically ill patients demonstrated that those receiving 10 grams of DL-citrulline daily had significant reductions in fasting blood sugar and LDL cholesterol compared to the placebo group. Additionally, there was a notable increase in ventilator-free days within 28 days post-admission . -

Exercise Performance

While some studies suggest that citrulline may enhance exercise performance by reducing ammonia accumulation and improving aerobic metabolism, results have been mixed. A meta-analysis found no significant differences in endurance performance measures after acute ingestion of citrulline among young healthy adults . However, animal studies indicate potential benefits such as increased time to exhaustion during physical activity .

Research Findings Summary

Q & A

Basic: What analytical methods are recommended to verify DL-Citrulline purity, and how does purity impact experimental reproducibility?

Answer:

DL-Citrulline purity (>98.0% as per TCI America ) is critical for reproducibility. High-performance liquid chromatography (HPLC) is the gold standard for assessing purity, as noted in质检报告 (COA) protocols . Researchers should cross-validate purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect impurities like residual solvents or enantiomeric contaminants. Inconsistent purity can skew dose-response studies in pharmacological models or alter nitrogen availability in microbial cultures .

Basic: What are the optimal storage conditions and handling protocols for DL-Citrulline to ensure chemical stability?

Answer:

DL-Citrulline is stable under dark, dry conditions at room temperature but degrades in humid environments or when exposed to oxidizers . Storage in airtight containers with desiccants is advised. For long-term stability, monitor via thermogravimetric analysis (TGA) to detect decomposition at its melting point (222°C) . Avoid aqueous solutions unless prepared fresh, as hydrolysis risks exist in alkaline conditions .

Advanced: How can DL-Citrulline be integrated as a nitrogen source in microbial culture media, and what parameters optimize its utilization?

Answer:

In Trichoderma viride cultures, DL-Citrulline serves as a nitrogen source at 0.75–1.25 L air/min aeration rates and pH 4.0–5.5 . Researchers should:

- Conduct dose-response assays to determine minimal inhibitory concentrations.

- Compare growth metrics (e.g., biomass yield, sporulation) against alternative nitrogen sources (e.g., ammonium nitrate).

- Use LC-MS to track citrulline metabolism into urea cycle intermediates .

Advanced: How can contradictions in reported pharmacological effects (e.g., anti-asthenic activity) be systematically addressed?

Answer:

Discrepancies in pharmacological outcomes (e.g., anti-asthenic effects vs. null results) may arise from model-specific factors (e.g., species, dosage). To resolve contradictions:

- Replicate studies using standardized animal models (e.g., murine fatigue assays) with controlled citrulline enantiomer ratios (D vs. L forms).

- Apply metabolomics to identify off-target interactions (e.g., arginine biosynthesis pathways).

- Meta-analyze existing data to isolate variables like administration route (oral vs. intravenous) .

Advanced: What methodologies are suitable for investigating DL-Citrulline’s thermodynamic properties in solution-phase studies?

Answer:

Thermochemical data (e.g., heat capacity, entropy) from Cox and Pilcher (1970) provide baseline parameters for solution-phase studies . Researchers should:

- Use differential scanning calorimetry (DSC) to measure enthalpy changes during solvation.

- Employ isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes (e.g., nitric oxide synthase).

- Cross-reference experimental data with computational models (e.g., density functional theory) to predict reactivity under varying pH/temperature conditions .

Advanced: How can ecological toxicity risks of DL-Citrulline be assessed when empirical data are unavailable?

Answer:

While ecotoxicity data are lacking , researchers can:

- Apply quantitative structure-activity relationship (QSAR) models to predict acute/chronic toxicity in aquatic organisms.

- Conduct microcosm experiments with Daphnia magna or Chlorella vulgaris to estimate LC50 values.

- Analyze biodegradation pathways via high-resolution mass spectrometry (HRMS) to identify persistent metabolites. Regulatory frameworks like REACH may require such data for environmental risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.